Acetaldehydesodiumbisulfite

Description

Historical Context of Bisulfite Adduct Chemistry in Organic Transformations

The chemistry involving the reaction of bisulfite with carbonyl compounds is a foundational concept in organic chemistry, originating in the late 19th and early 20th centuries. Scientists at the time discovered that sodium bisulfite could form stable, crystalline addition products when reacted with aldehydes and certain ketones. This process, driven by the nucleophilic addition of the bisulfite ion to the carbonyl carbon, became a pivotal technique for purifying and separating aldehydes from complex mixtures. wikipedia.orgnih.gov The resulting adducts, being salts, are soluble in water, which facilitates their separation from water-insoluble organic impurities through extraction. rochester.edu The original aldehyde can be readily regenerated by treating the adduct with either a base or a strong acid. wikipedia.orgquora.com

The industrial and academic importance of this chemistry gained widespread recognition by the mid-20th century. Historical patents, including one from 1951, outlined comprehensive methods for recovering aldehydes and ketones using bisulfite extraction, cementing the practical role of these adducts in chemical manufacturing. google.com Systematic studies into the kinetics and thermodynamics of these reactions began as early as the 1930s. A landmark development in the broader field of bisulfite chemistry came in 1970 with the independent discoveries of the bisulfite-mediated conversion of cytosine to uracil, a reaction that is now fundamental to DNA methylation analysis. nih.gov Although this discovery did not directly involve acetaldehyde (B116499), it underscored the extensive significance of bisulfite addition reactions in biological and analytical sciences.

Academic Significance of Acetaldehydesodiumbisulfite in Modern Chemical Synthesis and Analysis

This compound, the specific adduct formed from acetaldehyde and sodium bisulfite, is of substantial importance in contemporary chemical research. In the field of organic synthesis, it functions as a stable, solid, and easily handled source of acetaldehyde. drugfuture.com Given that acetaldehyde is a volatile and highly reactive gas, its direct application can be difficult and hazardous. ugr.es The bisulfite adduct offers a practical and safer alternative, serving as an acetaldehyde equivalent that can release the aldehyde in situ under controlled conditions, typically by treatment with a base. acs.org This characteristic is leveraged in advanced synthetic strategies, such as one-pot reductive amination protocols. google.com The adduct is also employed as a reactant in the synthesis of various organic compounds, including indole (B1671886) derivatives. smolecule.comchembk.com

In analytical chemistry, this compound is indispensable for the capture and subsequent measurement of acetaldehyde. nih.gov Acetaldehyde is a key compound in diverse areas, from atmospheric science to the food and beverage industry, where its concentration in alcoholic beverages is a quality marker. ugr.esnih.govunion.edu The reaction with sodium bisulfite to create the stable, non-volatile adduct facilitates its efficient trapping from complex matrices like air or liquids. nih.gov This allows for precise quantification through methods such as titration or chromatography. nih.gov The high stability of the adduct, indicated by a large equilibrium constant, underpins the effectiveness of these analytical techniques.

Foundational Structural Features and Reactive Sites of this compound Adducts

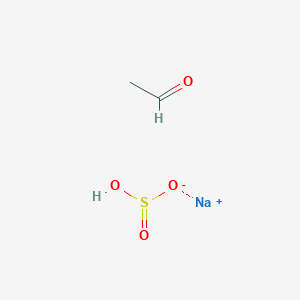

The formation of this compound, which has the systematic IUPAC name sodium 1-hydroxyethanesulfonate, occurs through the nucleophilic addition of a bisulfite ion to the electrophilic carbonyl carbon of an acetaldehyde molecule. nih.gov The reaction follows a two-stage mechanism: first, a nucleophilic attack by the bisulfite ion (HSO₃⁻) on the carbonyl carbon creates a tetrahedral intermediate, which is then followed by a quick proton transfer to form the final, stable adduct.

The product, with the chemical formula CH₃CH(OH)SO₃Na, is classified as an α-hydroxysulfonic acid salt. wikipedia.orgdrugfuture.com It presents as a white crystalline solid that is readily soluble in water but not in alcohol. drugfuture.com Its defining structural features include a new chiral center at the original carbonyl carbon, which is now bonded to both a hydroxyl (-OH) group and a sulfonate (-SO₃Na) group. The presence of the ionic sulfonate and polar hydroxyl functionalities makes the adduct significantly more soluble in water compared to the parent acetaldehyde. rochester.edureddit.com The formation reaction is reversible. The equilibrium can be shifted back towards the reactants by treatment with a strong base (e.g., sodium hydroxide) or acid, which regenerates the original aldehyde and bisulfite salt. rochester.eduquora.com

Overview of Key Research Domains Pertaining to this compound

Current research involving this compound spans several important scientific domains:

Purification and Separation Chemistry : The traditional application of using bisulfite adducts to purify aldehydes remains highly relevant. wikipedia.orgrochester.edu The creation of the water-soluble adduct enables the efficient separation of aldehydes from other organic compounds via liquid-liquid extraction. rochester.edujove.comnih.gov Research in this area continues to optimize extraction protocols for a wide range of aldehydes and ketones, including those that are aliphatic, aromatic, or sterically hindered. rochester.edunih.gov

Organic Synthesis : In synthetic chemistry, the adduct is valued as a stable and convenient precursor for acetaldehyde. drugfuture.com Modern research investigates its use in innovative synthetic methods, such as direct reductive aminations for producing pharmaceutically important molecules like DPP-IV inhibitors. acs.orggoogle.com It is also a crucial reagent in established reactions like the Strecker synthesis and for preparing indole derivatives. chembk.comsigmaaldrich.com

Analytical and Environmental Chemistry : this compound is central to methods developed for detecting and measuring acetaldehyde in various environments. In atmospheric science, it is used to trap volatile acetaldehyde from air samples, which is crucial for studying air pollution and atmospheric chemical processes. union.edunih.gov In food science, it is used to determine the acetaldehyde content in alcoholic beverages, a key indicator of product quality. nih.gov

Biochemical Research : The capacity of bisulfite to form adducts with carbonyl groups is applied in studies of enzyme mechanisms. A related compound, indole-3-acetaldehyde sodium bisulfite, is utilized in research concerning indole-based drugs and other biologically active molecules. chembk.com

Data Tables

Table 1: Key Parameters for Acetaldehyde Capture via Sodium Bisulfite

This interactive table outlines the optimal conditions for forming the acetaldehyde-bisulfite adduct, a critical process in analytical and purification applications.

| Parameter | Optimal Range | Impact on Efficiency | Reference(s) |

| Bisulfite Concentration | 5–10% (w/v) | Maximizes adduct formation | |

| Temperature | 4–10°C | Enhances adduct stability | |

| pH | 6.5–7.5 | Prevents bisulfite decomposition | google.com |

Table 2: Comparative Analysis of Sodium Bisulfite Adducts

This interactive table provides a comparison of the properties and applications of bisulfite adducts formed from different carbonyl compounds.

| Compound | Reactivity | Adduct Solubility | Key Applications | Stability | Reference(s) |

| Acetaldehyde sodium bisulfite | High | Soluble in water, insoluble in alcohol | Purification of acetaldehyde, organic synthesis, analytical trapping agent | Stable solid, reversible in acid/base | drugfuture.com |

| Acetone sodium bisulfite | Lower than aldehydes | Water-soluble | Purification of acetone, protection of ketone groups | Reversible, allows for temporary protection | |

| Benzaldehyde (B42025) sodium bisulfite | Moderate | Water-soluble | Purification of benzaldehyde | Dissociation rate studied since the 1930s | wikipedia.org |

| Indole-3-acetaldehyde sodium bisulfite | Specific to indole chemistry | Soluble in water and ethanol | Synthesis of indole derivatives, drug research | Stable crystalline solid | chembk.com |

Structure

2D Structure

Properties

Molecular Formula |

C2H5NaO4S |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

sodium;acetaldehyde;hydrogen sulfite |

InChI |

InChI=1S/C2H4O.Na.H2O3S/c1-2-3;;1-4(2)3/h2H,1H3;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

QWSDEEQHECGZSL-UHFFFAOYSA-M |

Canonical SMILES |

CC=O.OS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Acetaldehydesodiumbisulfite

Laboratory-Scale Synthesis Protocols

In a laboratory setting, the synthesis of acetaldehyde (B116499) sodium bisulfite is often employed for the purification of acetaldehyde from reaction mixtures. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a crystalline adduct, which can be easily separated from other organic impurities by filtration. sarthaks.com

Reactant Preparation and Purity Assessment for Acetaldehyde Bisulfite Adduct Formation

The success of the synthesis hinges on the quality of the reactants: acetaldehyde and sodium bisulfite. Typically, the process begins by preparing a saturated aqueous solution of sodium bisulfite (NaHSO₃). sarthaks.com For purification applications, the starting acetaldehyde may be impure. However, for the synthesis of a pure adduct, it is crucial to assess the purity of the starting materials.

Purity assessment can be conducted using standard analytical techniques. For acetaldehyde, Gas Chromatography (GC) can determine the percentage of the aldehyde and identify any volatile impurities. For sodium bisulfite, titrimetric methods can be used to determine its concentration and purity. The presence of significant impurities in either reactant can affect the yield and purity of the final crystalline product.

Controlled Addition Strategies for Acetaldehyde and Sodium Bisulfite

The reaction is a nucleophilic addition of the bisulfite ion to the carbonyl carbon of acetaldehyde. In a typical laboratory procedure, the impure aldehyde is treated with the prepared saturated sodium bisulfite solution. The addition is often performed in a controlled manner, such as dropwise addition, to manage the reaction rate and temperature, as the reaction can be exothermic.

To ensure the complete conversion of the aldehyde, an excess of sodium bisulfite is often used. The reaction mixture is typically stirred vigorously to ensure thorough mixing of the reactants, especially if the aldehyde is not fully soluble in the aqueous bisulfite solution. jove.com The use of a miscible co-solvent, such as methanol or ethanol, can facilitate the reaction by creating a homogeneous environment. rochester.edunih.gov

Critical Parameters in Reaction Monitoring and pH Control

Monitoring the reaction's progress is essential for achieving high yield and purity. Techniques like ¹H NMR spectroscopy can be used to track the disappearance of the aldehyde signal and the appearance of the adduct's characteristic peaks. sci-hub.se

The pH is a critical parameter in the formation of the bisulfite adduct. The reaction is typically carried out in a neutral to slightly acidic medium, which favors the formation of the stable adduct. Conversely, the reaction is reversible, and the aldehyde can be regenerated by treating the adduct with either a dilute acid or, more commonly, a base like sodium hydroxide or sodium carbonate to achieve a strongly basic pH. rochester.edursc.org Therefore, maintaining the correct pH during the synthesis is vital to prevent the reverse reaction.

| Parameter | Optimal Condition/Method | Rationale |

| Reactant Ratio | Excess Sodium Bisulfite | Ensures complete capture and conversion of acetaldehyde. |

| pH | Neutral to Slightly Acidic | Favors the formation and stability of the crystalline adduct. |

| Temperature | Cooled (e.g., 4°C) to Ambient | Controls exothermic reaction; lower temperatures can improve capture efficiency. |

| Monitoring | ¹H NMR Spectroscopy | Allows for real-time tracking of reactant consumption and product formation. sci-hub.se |

Isolation and Advanced Purification Techniques for Acetaldehydesodiumbisulfite (e.g., Recrystallization)

The acetaldehyde sodium bisulfite adduct is a white crystalline solid that precipitates from the reaction mixture. sarthaks.com The primary method for isolation is simple filtration. The collected solid is then typically washed with a cold solvent, such as ethanol, to remove any remaining soluble impurities. sci-hub.se

For advanced purification, recrystallization is the preferred method. This technique relies on the difference in solubility of the adduct and any impurities in a specific solvent or solvent mixture at different temperatures. A common approach involves dissolving the crude adduct in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate and ethanol with traces of water) at an elevated temperature and then allowing it to cool slowly. sci-hub.se As the solution cools, the purified acetaldehyde sodium bisulfite crystallizes out, leaving impurities behind in the solution. The purity of the recrystallized product can be confirmed by analytical methods such as melting point determination or spectroscopic analysis.

Industrial-Scale Production and Process Engineering

Strategies for Reaction Optimization and High Yield Production

Process optimization at the industrial level focuses on maximizing yield, improving product purity, ensuring safety, and minimizing waste and cost.

Key Optimization Strategies:

Reactive Absorption: In industrial fermentations, acetaldehyde is often stripped from the fermenter and trapped in an aqueous sodium bisulfite solution in a process known as reactive absorption. Optimizing parameters such as bisulfite concentration and pH can lead to capture efficiencies of 80–94%.

Multi-Stage Systems: For gas-phase capture, advanced multi-stage absorption systems can be employed to achieve recovery rates greater than 90%. This might involve a primary trap with a sodium bisulfite solution followed by a secondary trap to sequester any residual acetaldehyde.

Use as a Purification Handle: The formation of the solid bisulfite adduct is a highly effective purification strategy. In complex syntheses, crude reaction mixtures containing a desired aldehyde can be treated with sodium bisulfite. The crystalline adduct precipitates, separating the aldehyde from impurities, which remain in the solution. rsc.org This eliminates the need for chromatographic purification, significantly reducing solvent waste and cost. rsc.org The pure aldehyde is then regenerated from the filtered adduct. rsc.org

Improved Hold Point: Aldehydes can be unstable over time. Converting an aldehyde intermediate into its stable, solid bisulfite adduct provides a convenient and robust "hold point" in a manufacturing process, allowing for better planning and process control without degradation of the intermediate. rsc.org

| Strategy | Description | Impact on Production |

| Reactive Absorption | Capturing gaseous acetaldehyde directly into a sodium bisulfite solution. hydrite.com | High capture efficiency (80-94%), reducing product loss in fermentation processes. |

| Adduct as Purification Handle | Isolating the aldehyde as a solid adduct to remove impurities from a liquid reaction mixture. rsc.org | Eliminates need for chromatography, reduces waste, and improves overall process yield. rsc.org |

| Adduct as Stable Intermediate | Storing the aldehyde in its stable, solid adduct form during a multi-step synthesis. rsc.org | Improves process stability and flexibility by preventing degradation of a potentially unstable intermediate. rsc.org |

Enhancement of Product Crystallinity and Purity in Large-Scale Synthesis

The formation of crystalline α-hydroxysulfonic acid adducts by treating impure aldehydes with a saturated solution of sodium bisulfite is a foundational technique for purification in organic synthesis. This method is particularly effective in large-scale operations where high purity is critical. The solid adduct can be easily separated from non-reacting organic impurities through simple filtration. The reaction is reversible, allowing for the regeneration of the pure aldehyde by treating the adduct with a dilute acid or base.

A notable application of this technique is in the scalable synthesis of ionizable lipids, such as ALC-0315, a critical component in mRNA vaccines. In this multi-step synthesis, a fatty aldehyde intermediate is purified by converting it into its sodium bisulfite adduct. This strategy effectively removes impurities generated during the oxidation step, eliminating the need for chromatographic separation. rsc.orgnih.gov The process involves treating the crude aldehyde with sodium bisulfite, leading to the precipitation of the adduct as a crystalline, off-white solid that can be rapidly filtered. nih.gov

| Step | Parameter | Value/Observation | Source |

|---|---|---|---|

| Crude Aldehyde Purity | Purity before Adduct Formation (HPLC-CAD) | 68% | nih.gov |

| Key Impurities | Structurally similar side products from oxidation step | nih.gov | |

| Adduct Formation & Isolation | Reactant | Aqueous solution of sodium metabisulfite (B1197395) | nih.gov |

| Result | Crystalline off-white solid | nih.gov | |

| Isolation Method | Filtration | rsc.orgnih.gov | |

| Purified Product | Purity of Aldehyde after Regeneration (HPLC-CAD) | 85-88% | nih.gov |

| Overall Yield from Hexyldecanoic Acid | 54% | nih.gov |

Implementation of Continuous Flow Reactor Technologies for this compound Synthesis

While specific, documented implementations of continuous flow reactors for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of flow chemistry present a strong theoretical case for its application. Flow chemistry offers significant advantages over traditional batch processing, particularly for exothermic reactions like the formation of bisulfite adducts. These benefits include superior temperature control, enhanced safety, and increased throughput, which are highly desirable for industrial-scale production. nih.gov

A hypothetical continuous flow setup for this compound synthesis would involve pumping streams of acetaldehyde and an aqueous sodium bisulfite solution into a T-mixer, initiating the reaction. The combined stream would then flow through a temperature-controlled reactor coil. The precise control over temperature afforded by the high surface-area-to-volume ratio of flow reactors would allow for efficient dissipation of the heat generated during the exothermic reaction, preventing the formation of byproducts and ensuring consistent product quality. The residence time in the reactor could be precisely controlled by adjusting the flow rates and the reactor length, allowing for optimization of the reaction to achieve high conversion rates.

Potential challenges in a flow synthesis scenario include the precipitation of the product within the reactor, which could lead to clogging. thieme-connect.de This could be managed by careful selection of solvents, temperature, and reactor design, or by implementing a downstream collection system where crystallization occurs in a controlled manner outside the main reactor coil. Despite the lack of specific examples for this compound, the successful application of flow chemistry to other precipitation and crystallization processes suggests these challenges are surmountable. acs.org The adoption of such technology could lead to a more efficient, safer, and scalable manufacturing process for this compound.

Synthetic Routes to this compound Derivatives and Analogues

General Approaches for Chemical Derivatization

The primary method for generating derivatives of this compound relies on the fundamental reaction between an aldehyde and sodium bisulfite. This reaction involves the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. The result is the formation of a stable, often crystalline, α-hydroxysulfonic acid salt, commonly known as a bisulfite addition compound. acs.org

This reaction is highly versatile and applicable to a wide range of aldehydes, providing a general route to their corresponding bisulfite adducts. A key feature of this derivatization is its reversibility. colab.ws The aldehyde can be readily regenerated from the adduct under mild acidic or basic conditions. This property allows the bisulfite adduct to serve as a stable, solid equivalent of a volatile or unstable aldehyde. acs.org The adduct can be stored and handled more safely than the free aldehyde and used in subsequent reactions where the slow, in-situ release of the aldehyde is advantageous. acs.org This approach is particularly valuable in complex syntheses, such as in the preparation of pharmaceutical intermediates where the aldehyde may be sensitive to other reagents. acs.orgresearchgate.net

Specific Synthesis of Indole-3-acetaldehyde Sodium Bisulfite

Indole-3-acetaldehyde sodium bisulfite is a key derivative used in the synthesis of various indole-containing compounds. It serves as a stabilized precursor to the relatively unstable Indole-3-acetaldehyde. The synthesis is a direct application of the general bisulfite addition reaction.

The preparation involves reacting Indole-3-acetaldehyde with sodium sulfite (B76179). This reaction is typically carried out in an organic solvent, such as acetic acid. The progress of the reaction can be facilitated by moderate heating or by irradiation with light. Upon completion of the reaction, the product, which is a white crystalline solid, is isolated through crystallization, followed by filtration and drying. This derivative is soluble in water and ethanol.

| Component/Step | Description | Source |

|---|---|---|

| Reactant 1 | Indole-3-acetaldehyde | |

| Reactant 2 | Sodium Sulfite (Na₂SO₃) | |

| Solvent | Acetic acid or other organic solvents | |

| Reaction Promotion | Heating or light irradiation | |

| Isolation Method | Crystallization, filtration, and drying | |

| Product Appearance | White crystalline solid |

Reaction Mechanisms and Adduct Chemistry of Acetaldehydesodiumbisulfite

Detailed Nucleophilic Addition Pathways to Carbonyl Electrophiles

The formation of acetaldehyde (B116499) sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group. This reversible reaction involves the attack of the nucleophilic bisulfite ion on the electrophilic carbonyl carbon of acetaldehyde. quora.com

Mechanism of Bisulfite Ion Attack on the Acetaldehyde Carbonyl Group

The reaction is initiated by the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbon atom of the acetaldehyde's carbonyl group. The sulfur atom of the bisulfite ion, being a good nucleophile, attacks the partially positive carbonyl carbon. quora.com This results in the formation of a tetrahedral intermediate, where a new carbon-sulfur bond is established.

Reversibility and Equilibrium Characteristics of Acetaldehyde Bisulfite Adduct Formation

The formation of the acetaldehyde bisulfite adduct is a reversible equilibrium reaction. quora.com The position of the equilibrium is influenced by factors such as pH and temperature. The adduct is more stable in neutral to slightly acidic conditions, with an optimal pH range for formation between 6.5 and 7.5. In the presence of dilute acid or base, the equilibrium shifts, and the adduct can readily dissociate back into acetaldehyde and bisulfite. quora.comstudylib.net This reversibility is a key feature utilized in the purification of aldehydes. studylib.net

The stability of the adduct is quantified by its equilibrium constant (Keq). Research has reported varying values for Keq, highlighting its dependence on experimental conditions. One study determined the equilibrium constant for acetaldehyde-bisulfite adduct formation to be approximately (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C and an ionic strength of 0.2 M. Another source cites a Keq of about 1.2 × 10³ M⁻¹ at 25°C. The dissociation constant (Kd) for the acetaldehyde-bisulfite adduct is reported to be low, on the order of 1x10⁻⁶, indicating a strongly bound complex. acs.org

Table 1: Equilibrium and Dissociation Constants for Acetaldehyde Bisulfite Adduct

| Parameter | Value | Conditions |

| Equilibrium Constant (Keq) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C, Ionic Strength 0.2 M |

| Equilibrium Constant (Keq) | ~1.2 × 10³ M⁻¹ | 25°C |

| Dissociation Constant (Kd) | 1 × 10⁻⁶ | Not specified acs.org |

| Dissociation Constant (Kd) | 2.06 × 10⁻⁶ | pH 3.5 researchgate.netscielo.br |

Oxidative Transformations of Acetaldehydesodiumbisulfite

Acetaldehyde sodium bisulfite can undergo oxidation to yield sulfonic acid derivatives. This transformation involves the conversion of the sulfur-containing group.

Pathways Leading to Sulfonic Acid Derivatives

Oxidation of the acetaldehyde bisulfite adduct leads to the formation of the corresponding sulfonic acid. This process involves the oxidation of the sulfur atom in the bisulfite moiety. The specific structure of the resulting sulfonic acid derivative depends on the reaction conditions and the oxidizing agent used.

Investigation of Oxidizing Agents and Mechanistic Implications

Various oxidizing agents can be employed to effect the transformation of acetaldehyde sodium bisulfite. Common examples include potassium permanganate (B83412) and hydrogen peroxide. The mechanism of oxidation can be complex and may involve free radical intermediates. scielo.brscielo.br For instance, studies on the behavior of sulfites in beer suggest that the acetaldehyde-bisulfite adduct can be oxidized through free radical reactions during storage. scielo.brscielo.br The choice of oxidizing agent and reaction conditions will dictate the specific mechanistic pathway and the efficiency of the conversion to the sulfonic acid derivative.

Reductive Pathways of this compound

The reductive pathways of acetaldehyde sodium bisulfite primarily involve its dissociation back to its constituent molecules, acetaldehyde and sodium bisulfite, and the subsequent reduction of the regenerated acetaldehyde.

Mechanisms for the Regeneration of Acetaldehyde and Sodium Bisulfite

The regeneration of acetaldehyde and sodium bisulfite from their adduct is an equilibrium-driven process influenced by the reaction conditions. colab.ws The adduct, 1-hydroxyethanesulfonate, is stable in neutral or slightly acidic aqueous solutions. rajdhanicollege.ac.in However, the equilibrium can be shifted to release acetaldehyde under specific conditions.

The primary mechanisms for regeneration include:

Treatment with Acid: In the presence of a strong acid, the equilibrium shifts, leading to the dissociation of the adduct and the liberation of acetaldehyde. colab.ws

Treatment with Base: Similarly, treatment with a base will also break down the adduct to regenerate acetaldehyde. colab.ws

Nonaqueous Regeneration: A method for regenerating aldehydes from their bisulfite adducts under nonaqueous conditions involves treatment with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724). This approach is particularly useful for aldehydes that are sensitive to the pH extremes of aqueous methods. colab.ws

Characterization of Reducing Agents and Reaction Conditions

Once acetaldehyde is regenerated, it can be reduced to ethanol. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). embibe.com The reduction of the acetaldehyde sodium bisulfite adduct can also be achieved directly without the separate regeneration of acetaldehyde. google.com

A patented method describes the direct reduction of aldehyde or methyl ketone sodium bisulfite adducts to their corresponding alcohols using a borohydride, such as sodium borohydride, lithium borohydride, or potassium borohydride. google.com This reaction can be carried out in water, an alcohol, or another organic solvent at temperatures ranging from 0 to 100°C. google.com

Another approach involves the in-situ release of the aldehyde from the bisulfite adduct under non-aqueous conditions using an organic base, followed by reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net This method is particularly advantageous when dealing with unstable aldehydes that are difficult to isolate. researchgate.net

Table 1: Reducing Agents and Reaction Conditions for Acetaldehyde Sodium Bisulfite

| Reducing Agent | Reaction Conditions | Products |

| Sodium borohydride (NaBH₄) | Aqueous or alcoholic solvent; 0-100°C | Ethanol, Sodium bisulfite |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Ethanol, Sodium bisulfite |

| Sodium triacetoxyborohydride | Nonaqueous, with an organic base | Amine (via reductive amination) |

Advanced Reactivity and Intermolecular Interactions

The unique stability and reactivity of acetaldehyde sodium bisulfite make it a valuable intermediate in various organic syntheses.

Reactions with Diverse Nucleophiles (e.g., Hydrogen Cyanide)

Acetaldehyde, once liberated from its bisulfite adduct, can react with a variety of nucleophiles. embibe.com A key example is its reaction with hydrogen cyanide (HCN) to form a cyanohydrin, specifically 2-hydroxypropanenitrile (lactonitrile). youtube.comugr.es This reaction is a nucleophilic addition where the cyanide ion attacks the carbonyl carbon of the aldehyde. youtube.com The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to form α-hydroxy carboxylic acids, such as lactic acid. youtube.com

Role as a Stabilized Acetaldehyde Source in Organometallic Reactions (e.g., Grignard Reagents)

Acetaldehyde sodium bisulfite serves as a stabilized source of acetaldehyde for reactions with organometallic reagents, such as Grignard reagents. scribd.com Aldehydes react with Grignard reagents (R-MgX) to form secondary alcohols upon hydrolysis of the initial adduct. scribd.comwikipedia.org The use of the bisulfite adduct allows for the controlled in-situ generation of acetaldehyde, which can then react with the Grignard reagent. researchgate.net This is particularly useful for managing the volatility and reactivity of acetaldehyde. The general reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon of the aldehyde. libretexts.org

Table 2: Reactions of Acetaldehyde (from adduct) with Nucleophiles

| Nucleophile | Product | Reaction Type |

| Hydrogen Cyanide (HCN) | 2-Hydroxypropanenitrile (Lactonitrile) | Nucleophilic Addition |

| Grignard Reagent (e.g., CH₃MgBr) | Propan-2-ol (after hydrolysis) | Nucleophilic Addition |

Advanced Analytical Characterization Techniques for Acetaldehydesodiumbisulfite

Spectroscopic Methodologies for Molecular Structure Elucidation

Spectroscopic techniques are instrumental in determining the intricate details of molecular structure. By probing the interactions of molecules with electromagnetic radiation, valuable information regarding functional groups, atomic connectivity, and electronic environments can be obtained.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For acetaldehyde (B116499) sodium bisulfite, the IR spectrum is characterized by distinct absorption bands corresponding to the various vibrational modes of its constituent atoms.

Key functional groups and their characteristic vibrational frequencies include the hydroxyl (-OH) group, the sulfonate (-SO₃⁻) group, and the aliphatic carbon-hydrogen (C-H) bonds. The O-H stretching vibration typically appears as a broad band in the region of 3550-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. The sulfonate group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching is typically observed in the 1260-1150 cm⁻¹ region, while the symmetric S=O stretching appears around 1070-1030 cm⁻¹. The C-H stretching vibrations of the methyl group are expected in the 2980-2870 cm⁻¹ range.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3550-3200 (broad) | Hydroxyl (-OH) |

| C-H Stretch | 2980-2870 | Methyl (-CH₃) |

| S=O Asymmetric Stretch | 1260-1150 (strong) | Sulfonate (-SO₃⁻) |

| S=O Symmetric Stretch | 1070-1030 (strong) | Sulfonate (-SO₃⁻) |

| C-O Stretch | 1100-1000 | Carbon-Oxygen |

| S-O Stretch | 800-700 | Sulfur-Oxygen |

Note: The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for characterizing acetaldehyde sodium bisulfite.

In the ¹H NMR spectrum, the protons of the methyl group (-CH₃) and the methine proton (-CH) will each produce a distinct signal. The chemical shift (δ) of these signals is influenced by the shielding or deshielding effects of neighboring atoms. The methyl protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, will appear as a quartet due to coupling with the three methyl protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Two distinct signals are expected for the two carbon atoms in acetaldehyde sodium bisulfite: one for the methyl carbon and one for the methine carbon, which is bonded to both the hydroxyl and sulfonate groups. The chemical shift of the methine carbon will be significantly downfield (higher ppm) due to the electron-withdrawing effects of the oxygen and sulfur atoms.

¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.4 | Doublet | ~6-7 |

| -CH(OH) | ~4.2 | Quartet | ~6-7 |

| -OH | Variable | Singlet (broad) | - |

¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| -CH(OH)SO₃⁻ | ~80 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. While acetaldehyde sodium bisulfite does not possess extensive chromophores that would lead to strong absorption in the visible region, it can exhibit absorption in the ultraviolet range. The primary electronic transitions are likely to be of the n → σ* type, involving the non-bonding electrons on the oxygen and sulfur atoms. These transitions typically occur at shorter wavelengths, below 200 nm. The absence of significant absorption in the near-UV and visible regions indicates a lack of conjugated π-systems.

Although not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be valuable for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For acetaldehyde sodium bisulfite, the molecular weight is approximately 148.11 g/mol . drugfuture.comrsc.org In a mass spectrum, a peak corresponding to the molecular ion ([C₂H₅NaO₄S]⁺) or related adducts might be observed. However, due to the ionic nature of the sodium salt, soft ionization techniques such as electrospray ionization (ESI) are often more suitable than electron ionization (EI) to observe the intact molecular species.

Under fragmentation conditions, the molecule can break apart in predictable ways. Common fragmentation pathways for this adduct could involve the loss of small neutral molecules such as water (H₂O), sulfur dioxide (SO₂), or the cleavage of the C-S or C-C bonds. Analysis of the m/z values of the resulting fragment ions can help to confirm the structure of the parent molecule. For instance, a common fragmentation in aldehydes is the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen atom or the CHO group. libretexts.orgdocbrown.info

Predicted Fragmentation Patterns:

| Fragment Ion | m/z | Possible Neutral Loss |

| [M - H₂O]⁺ | 130 | H₂O |

| [M - SO₂]⁺ | 84 | SO₂ |

| [CH₃CHOH]⁺ | 45 | NaSO₃ |

| [NaSO₃]⁺ | 103 | CH₃CHOH |

Note: The observed fragmentation pattern can vary significantly depending on the ionization method and the energy applied.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This means that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For acetaldehyde sodium bisulfite, Raman spectroscopy can provide valuable information about the S-O and C-S bonds, which often give rise to strong Raman signals. The symmetric stretching of the sulfonate group is typically a very strong and characteristic Raman band. The C-S stretching vibration, which may be weak in the IR spectrum, can also be more readily observed in the Raman spectrum. This technique is particularly useful for studying the compound in aqueous solutions, as water is a weak Raman scatterer. The disappearance of the carbonyl peak from acetaldehyde and the appearance of new C-O and C-S stretching peaks in the adduct can be clearly observed using Raman spectroscopy. thepulsar.be

Crystallographic Analysis

To date, a detailed crystal structure of acetaldehyde sodium bisulfite has not been widely reported in publicly available databases. Such a study would be invaluable for definitively confirming the connectivity of the atoms, the geometry around the chiral center (the methine carbon), and the nature of the ionic interactions between the sodium cation and the 1-hydroxyethanesulfonate anion. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The compound is known to form crystals, which is a prerequisite for single-crystal X-ray diffraction analysis. drugfuture.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of Adducts

The formation of crystalline α-hydroxysulfonic acid adducts is a classical application in the separation of aldehydes from reaction mixtures. When an impure aldehyde is treated with a saturated solution of sodium bisulfite, the aldehyde forms a crystalline adduct which can be isolated by filtration, leaving the impurities behind. This reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a dilute acid or base.

Kinetic Crystallography in Reaction Intermediate Identification

While traditional X-ray crystallography provides a static picture of a molecule, kinetic crystallography offers the ability to observe structural changes in real-time. This time-resolved technique is invaluable for identifying and characterizing transient reaction intermediates. In the context of acetaldehyde sodium bisulfite, kinetic crystallography could potentially be used to study the mechanism of its formation and dissociation. By initiating the reaction within the crystal and collecting diffraction data at very short time intervals, it may be possible to capture the fleeting structures of intermediates, providing a deeper understanding of the reaction kinetics and pathways. For instance, this technique has been instrumental in studying the reaction network of the Criegee intermediate, acetaldehyde oxide (CH3CHOO), which is significant in atmospheric chemistry rsc.org.

Thermal Analysis and Phase Behavior

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For acetaldehydesodiumbisulfite, these methods provide critical information on its stability, polymorphism, and hydration states.

Differential Scanning Calorimetry (DSC) for Polymorph and Hydrate Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including polymorphs and hydrates. tainstruments.comshimadzu.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, heats of fusion, and the identification of different crystalline forms (polymorphs) which may exhibit different physical properties. tainstruments.comshimadzu.com

For this compound, DSC can be employed to:

Identify Polymorphs: Different polymorphic forms of the adduct will have distinct melting points and heats of fusion, which can be detected by DSC. tainstruments.comshimadzu.com

Characterize Hydrates: The presence of water of crystallization in the adduct can be identified by endothermic peaks corresponding to dehydration events.

Assess Thermal Stability: DSC can determine the temperature at which the adduct begins to decompose.

| Thermal Property | Significance in this compound Analysis |

| Melting Point | Characteristic property for identifying a specific polymorph. |

| Heat of Fusion | Energy required to melt the crystalline structure, differs for polymorphs. |

| Dehydration Temperature | Indicates the presence and stability of hydrates. |

| Decomposition Temperature | Defines the upper limit of thermal stability for the adduct. |

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its parent compound, acetaldehyde, in various samples.

Gas Chromatography (GC) for Volatile Carbonyl Trapping and Measurement

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. researchgate.net In the context of acetaldehyde, which is a volatile carbonyl compound, GC is a primary method for its measurement. nih.gov The reaction of acetaldehyde with sodium bisulfite to form the non-volatile this compound adduct is a critical step in trapping and concentrating acetaldehyde from gaseous samples, such as ambient air or breath. researchgate.net

The process typically involves:

Trapping: The volatile acetaldehyde is passed through a solution or a solid sorbent impregnated with sodium bisulfite.

Adduct Formation: The acetaldehyde reacts with the sodium bisulfite to form the stable, non-volatile adduct.

Regeneration: The trapped acetaldehyde is then regenerated from the adduct, typically by treatment with an acid or base.

GC Analysis: The released acetaldehyde is then introduced into the GC system for separation and quantification.

This trapping method significantly enhances the sensitivity and accuracy of acetaldehyde measurement in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of non-volatile compounds. omicsonline.org It is a cornerstone for the analysis of this compound, offering high resolution and sensitivity. nih.govomicsonline.org

HPLC methods for this compound analysis are crucial for:

Purity Assessment: Determining the purity of synthesized this compound by separating it from unreacted starting materials and byproducts.

Quantitative Analysis: Accurately measuring the concentration of the adduct in various samples.

A common approach involves derivatization of the acetaldehyde (often after release from the bisulfite adduct) with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative that can be easily detected by UV-Vis detectors in the HPLC system. nih.gov The separation is typically achieved on a reversed-phase column. nih.gov

| Parameter | Typical HPLC Conditions for Acetaldehyde-DNPH Derivative |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detection | UV-Vis at a specific wavelength (e.g., 365 nm) |

| Quantification | Based on peak area compared to external standards |

The development of optimized HPLC methods with short run times and high resolving power is essential for the accurate and efficient analysis of acetaldehyde and its bisulfite adduct in complex biological and environmental samples. nih.gov

Hyphenated and In Situ Analytical Approaches for this compound

Advanced analytical methodologies are crucial for the comprehensive characterization of acetaldehyde sodium bisulfite, particularly in complex matrices or during its formation and reaction. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, and in situ approaches, which monitor the compound directly in its environment, provide detailed molecular information that is unattainable with single techniques. These advanced methods are vital for understanding reaction kinetics, ensuring purification process efficacy, and enabling real-time process control for applications such as pollution prevention.

Synergistic Application of Multiple Spectroscopic Techniques (e.g., MS-NMR, Raman-IR)

The structural elucidation of acetaldehyde sodium bisulfite and its reaction products is significantly enhanced by combining multiple spectroscopic techniques. This synergistic approach leverages the strengths of each method to provide a more complete analytical picture. Hyphenated systems like Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) offer a powerful platform for separating the adduct from impurities and then obtaining its molecular weight and detailed structural information in a single, integrated workflow.

While direct MS-NMR analysis of acetaldehyde sodium bisulfite is not extensively documented in the literature, the principles of the technique are broadly applicable. For instance, the formation of fatty aldehyde bisulfite adducts has been successfully monitored using ¹H NMR to track the reaction progress. nih.gov This demonstrates the utility of NMR in characterizing the adduct's structure. Similarly, Raman spectroscopy has been effectively used to provide direct evidence of bisulfite addition to formaldehyde (B43269). thepulsar.be In one study, the distinct Raman spectra of the reactants (formaldehyde and sodium bisulfite) were compared to the spectrum of the resulting mixture. The disappearance of the carbonyl bond signal from formaldehyde and the appearance of new peaks corresponding to C-S and C-OH bonds confirmed the formation of the adduct in situ. thepulsar.be This approach is directly analogous and applicable to the acetaldehyde adduct.

The combination of Raman and Infrared (IR) spectroscopy can be particularly powerful. In situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the equilibrium reaction of benzaldehyde (B42025) with sodium bisulfite, a chemically similar process. nih.gov By tracking the characteristic absorption bands of the aldehyde and the bisulfite adduct over time, researchers can determine reaction kinetics and equilibrium constants.

Table 1: Comparison of Spectroscopic Techniques for Adduct Analysis

| Technique | Information Provided | Advantages for this compound Analysis | Relevant Findings/Analogous Applications |

|---|---|---|---|

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, quantification. | Unambiguously confirms the 1-hydroxyethanesulfonate structure. | Used to monitor the formation of fatty aldehyde bisulfite adducts. nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Confirms the mass of the adduct and helps identify impurities. | Provides complementary data in hyphenated setups for unambiguous identification. |

| Raman Spectroscopy | Vibrational modes, information on functional groups (e.g., C=O, C-S). | Excellent for in situ monitoring in aqueous solutions; can confirm the disappearance of the aldehyde C=O bond and formation of the C-S bond. | Demonstrated to show clear spectral differences between formaldehyde/bisulfite reactants and the final adduct product. thepulsar.be |

| Infrared (IR) Spectroscopy | Vibrational modes, characteristic functional group absorptions. | Can be used in situ (FTIR) to monitor reaction kinetics by tracking changes in key absorption bands. | Successfully used to monitor the reaction between benzaldehyde and sodium bisulfite. nih.gov |

| LC-MS-NMR | Separation of components, followed by mass and structural data for each. | Ideal for analyzing complex mixtures, purifying the adduct, and characterizing unknown byproducts. | A powerful, established platform for the analysis of low molecular weight analytes in complex matrices. |

Mass Spectrometry Imaging for Spatially Resolved Chemical Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of chemical species within a sample, effectively creating a chemical map. nih.govresearchgate.net While specific applications of MSI to acetaldehyde sodium bisulfite are not widely reported, the technique's capabilities are well-suited for its analysis in various contexts. MSI could, for example, be used to map the distribution of the adduct on a filter or in a biological tissue sample where acetaldehyde has been trapped.

Several MSI techniques are available, with Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common for small molecule analysis. nih.govmetwarebio.com

DESI-MSI : This technique operates under ambient conditions, spraying a charged solvent onto the sample surface to desorb and ionize molecules for mass analysis. utdallas.edu Its key advantage is the minimal sample preparation required, making it suitable for direct analysis of surfaces. metwarebio.com

MALDI-MSI : In MALDI, a chemical matrix is applied to the sample. A laser is then fired at the sample, and the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules. researchgate.net

MSI provides spatially relevant chemical information that is lost in traditional bulk analysis. nih.gov For acetaldehyde sodium bisulfite, this could be applied to:

Environmental Science : Visualizing the capture and distribution of acetaldehyde on sorbent materials or within wet scrubber systems.

Food Science : Mapping the location of bisulfite adducts in treated foods or beverages where it is used as a preservative.

Toxicology : Determining the localization of acetaldehyde adducts in tissues after exposure, providing insights into metabolic and pathological processes.

The application of MSI to small molecules is a well-established field, and its extension to the analysis of acetaldehyde sodium bisulfite offers a promising avenue for spatially resolved chemical investigation. fitnyc.edu

Real-time Monitoring Techniques for Reaction Progress and Pollution Prevention

Real-time monitoring of chemical processes is a cornerstone of modern manufacturing and environmental protection, often guided by the principles of Process Analytical Technology (PAT). wikipedia.orgfda.gov PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.compolito.it For acetaldehyde sodium bisulfite, this is particularly relevant in its use as a scrubbing agent to remove volatile and hazardous acetaldehyde from industrial emissions.

Effective pollution prevention relies on ensuring the scrubbing reaction is efficient and complete. In situ spectroscopic and online chromatographic techniques can provide the real-time data needed for process control.

In Situ Spectroscopy : Techniques like FTIR and Raman spectroscopy can be implemented with fiber-optic probes placed directly into a reaction vessel or a gas scrubber's liquid stream. rsc.org These methods provide continuous data on the concentration of both the reactant (acetaldehyde) and the product (acetaldehyde sodium bisulfite), allowing for precise control over the addition of sodium bisulfite solution to maintain optimal scrubbing efficiency. sensotech.com

Online HPLC-MS : For more complex systems, a small portion of the reaction mixture can be automatically diverted to an online High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system. rsc.org This provides rapid separation and quantification of all components, offering a detailed, real-time profile of the process. This approach is invaluable for optimizing reaction conditions and ensuring that unwanted byproducts are not forming.

One study demonstrated a wet scrubber system coupled with a photo-Fenton reaction that achieved a 99% removal efficiency for gaseous acetaldehyde. aimspress.com The performance of such systems could be continuously verified and optimized using PAT tools to monitor the concentration of acetaldehyde in both the gas and liquid phases, ensuring compliance with environmental regulations and preventing pollution. nih.gov

Table 2: Real-Time Monitoring Techniques and Their Application

| Technique | Measurement Principle | Application to this compound | Benefit for Pollution Prevention |

|---|---|---|---|

| In Situ FTIR/Raman | Measures vibrational spectra of molecules in real-time. | Monitors the disappearance of the acetaldehyde C=O peak and the appearance of adduct-specific peaks in a scrubber solution. | Ensures optimal concentration of sodium bisulfite is maintained for maximum acetaldehyde capture, preventing breakthrough emissions. |

| Online HPLC-MS | Automatically samples, separates, and quantifies chemical species. | Provides a detailed, time-resolved profile of the adduct, unreacted aldehyde, and any degradation products. | Allows for precise process control, optimization of scrubber performance, and rapid detection of process upsets. |

| Cataluminescence Sensor | Detects light emitted during the catalytic oxidation of a substance. | Can be used for sensitive and selective real-time monitoring of acetaldehyde concentration in the gas stream before and after scrubbing. researchgate.net | Provides immediate feedback on the scrubber's removal efficiency, triggering alerts if performance drops. |

Kinetic and Equilibrium Investigations of Acetaldehydesodiumbisulfite Reactions

Chemical Reaction Kinetics and Rate Determination

The study of the reaction rate between acetaldehyde (B116499) and bisulfite provides fundamental insights into the reaction mechanism and the factors that control the speed of adduct formation.

Determining the rate of the acetaldehyde-bisulfite reaction involves monitoring the change in concentration of a reactant or product over time. A common and effective experimental design for this purpose is to establish pseudo-first-order conditions. researchgate.netosti.gov In this setup, the concentration of one reactant (typically sodium bisulfite) is kept in large excess compared to the other reactant (acetaldehyde). researchgate.net This ensures that the concentration of the excess reactant remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the limiting reactant, acetaldehyde.

The reaction progress can be monitored using several analytical techniques:

UV-Vis Spectrophotometry : This is a widely used method where the disappearance of acetaldehyde is tracked over time. researchgate.netosti.gov Acetaldehyde exhibits a characteristic absorbance at a specific wavelength in the UV spectrum due to its carbonyl group. As it reacts to form the bisulfite adduct, which lacks this chromophore, the absorbance decreases. By measuring this decrease at fixed time intervals, the reaction rate can be determined. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectrometry : NMR can be used to monitor the formation of the product and the consumption of reactants by integrating the signals corresponding to specific protons in the acetaldehyde and the 1-hydroxyethanesulfonate adduct. union.edu

High-Performance Liquid Chromatography (HPLC) : HPLC methods, often involving a pre-column derivatization step for the aldehydes, can be employed to separate and quantify the concentrations of the reactants and products at various points during the reaction. researchgate.netresearchgate.netnih.gov

A typical experimental procedure involves preparing solutions of acetaldehyde and sodium bisulfite in buffered media to control pH. The reaction is initiated by mixing the reactant solutions in a thermostated cell (e.g., a cuvette in a spectrophotometer) to maintain a constant temperature. The analytical signal (e.g., absorbance) is then recorded over time to generate a kinetic profile.

The rate of the adduct formation is dependent on the concentrations of both acetaldehyde and the S(IV) species (bisulfite/sulfite). The general rate law for the reaction can be expressed as:

Rate = k[CH₃CHO]ⁿ[S(IV)]ᵐ

where:

[CH₃CHO] is the concentration of acetaldehyde.

[S(IV)] is the total concentration of sulfur(IV) species in solution.

n and m are the reaction orders with respect to each reactant.

Under pseudo-first-order conditions with [S(IV)] >> [CH₃CHO], the rate law simplifies to:

Rate = k'[CH₃CHO]ⁿ

where k' is the pseudo-first-order rate constant (k' = k[S(IV)]ᵐ). By plotting the natural logarithm of the acetaldehyde concentration versus time, a straight line is obtained if the reaction is first order with respect to acetaldehyde (n=1), and the slope of this line gives -k'.

By determining k' at various excess concentrations of S(IV), the order 'm' can be found. Experimental data consistently show that the reaction rate increases with increasing concentrations of both reactants, as expected for this bimolecular reaction.

| Initial [Acetaldehyde] (M) | Initial [Sodium Bisulfite] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |

|---|---|---|

| 1 x 10⁻⁴ | 1 x 10⁻² | 0.05 |

| 1 x 10⁻⁴ | 2 x 10⁻² | 0.10 |

| 1 x 10⁻⁴ | 3 x 10⁻² | 0.15 |

| 1 x 10⁻⁴ | 4 x 10⁻² | 0.20 |

This table is illustrative, demonstrating the linear relationship between the concentration of the excess reactant (sodium bisulfite) and the pseudo-first-order rate constant, which is characteristic of a reaction that is first order in that reactant.

Temperature has a significant effect on the rate of chemical reactions. For the acetaldehyde-bisulfite reaction, an increase in temperature generally leads to an increase in the reaction rate constant. This relationship is quantitatively described by the Arrhenius equation. opentextbc.calibretexts.org

Arrhenius Equation: k = A * e^(-Ea / RT)

where:

k is the rate constant.

A is the pre-exponential factor, related to collision frequency and orientation. libretexts.org

Ea is the activation energy, the minimum energy required for the reaction to occur. libretexts.orgfsu.edu

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

T is the absolute temperature in Kelvin.

To determine the activation energy experimentally, the rate constant k is measured at several different temperatures. The Arrhenius equation can be linearized by taking the natural logarithm of both sides: opentextbc.ca

ln(k) = - (Ea / R) * (1/T) + ln(A)

This equation is in the form of a straight line (y = mx + c). By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line (slope = -Ea/R). libretexts.orgfsu.eduyoutube.com

| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |

|---|---|---|---|

| 288 | 0.00347 | 25 | 3.22 |

| 298 | 0.00336 | 45 | 3.81 |

| 308 | 0.00325 | 78 | 4.36 |

| 318 | 0.00314 | 130 | 4.87 |

This table provides sample data that, when plotted as ln(k) vs. 1/T, would yield a straight line from which the activation energy could be determined.

Kinetic studies provide crucial evidence for the reaction mechanism. The reaction is understood to be a nucleophilic addition of a sulfur(IV) species to the electrophilic carbonyl carbon of acetaldehyde. doubtnut.com

In aqueous solution, sodium bisulfite exists in a pH-dependent equilibrium with sulfur dioxide and sulfite (B76179): SO₂·H₂O ⇌ H⁺ + HSO₃⁻ ⇌ 2H⁺ + SO₃²⁻

Solution Equilibrium Studies of Adduct Formation

The formation of the acetaldehyde-bisulfite adduct is a reversible process, and the position of the equilibrium is critical to its stability and practical use.

The stability of the 1-hydroxyethanesulfonate adduct is strongly influenced by the pH of the solution. The equilibrium can be represented as:

CH₃CHO + HSO₃⁻ ⇌ CH₃CH(OH)SO₃⁻

The stability is often described by the equilibrium constant (K_eq) or stability constant (K₁). huji.ac.il A high K_eq value indicates that the equilibrium favors the formation of the stable adduct.

K_eq = [CH₃CH(OH)SO₃⁻] / ([CH₃CHO][HSO₃⁻])

Research has shown that the adduct is most stable in neutral to slightly acidic conditions. sci-hub.serochester.edu Under strongly acidic conditions, the equilibrium is pushed to the left due to the protonation of the bisulfite ion, reducing the concentration of the effective nucleophile. Conversely, under alkaline conditions (typically pH > 9), the adduct readily dissociates back to acetaldehyde and sulfite. sci-hub.se This is because the hydroxyl group of the adduct can be deprotonated, leading to the elimination of the sulfite ion and regeneration of the aldehyde. This pH-dependent reversibility is exploited for the purification of aldehydes; the adduct is formed and isolated under neutral/acidic conditions and then decomposed with a base to recover the pure aldehyde. rochester.edujove.com

An equilibrium constant for the acetaldehyde-bisulfite adduct was determined to be 6.3 x 10⁻⁵ at a pH of 4.7. union.edu Another study reports a stability constant (K₁) of (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C. huji.ac.il The significant difference in these reported values highlights the strong influence of experimental conditions (pH, ionic strength, and temperature) on the equilibrium position.

| pH Range | Dominant S(IV) Species | Adduct Stability | Equilibrium Position |

|---|---|---|---|

| < 2 | SO₂·H₂O | Low | Favors Reactants |

| 4 - 6 | HSO₃⁻ | High | Favors Product (Adduct) |

| 7 | HSO₃⁻ / SO₃²⁻ | High | Favors Product (Adduct) |

| > 9 | SO₃²⁻ | Low (Dissociates) | Favors Reactants |

Effect of Reactant Stoichiometry on Equilibrium Position and Yield

The formation of acetaldehyde sodium bisulfite, an α-hydroxysulfonic acid adduct, is a reversible nucleophilic addition reaction. The equilibrium for this reaction can be represented as:

CH₃CHO + NaHSO₃ ⇌ CH₃CH(OH)SO₃Na

According to Le Châtelier's principle, the position of this equilibrium can be manipulated by altering the concentration of the reactants or products. In the context of this reaction, the stoichiometry of the reactants—acetaldehyde and sodium bisulfite—plays a critical role in determining the yield of the crystalline adduct.

The efficiency of this process is demonstrated in various protocols developed for the separation of aldehydes from complex mixtures. For instance, a high yield of the adduct is crucial for its use as a purification handle. nih.govnih.gov The reaction's reversibility also allows for the subsequent recovery of the pure aldehyde by treating the adduct with a dilute acid or base, which shifts the equilibrium back to the left. wikipedia.orgquora.com

Table 1: Effect of Reactant Ratio on Theoretical Adduct Yield

| Molar Ratio (Acetaldehyde:Sodium Bisulfite) | Equilibrium Shift | Theoretical Adduct Yield |

|---|---|---|

| 1:1 | Equilibrium conditions | Moderate to High |

| 1:1.5 | Favors Product Formation | High |

| 1:2 | Strongly Favors Product Formation | Very High (approaching quantitative) |

This table illustrates the qualitative effect of increasing the molar ratio of sodium bisulfite relative to acetaldehyde on the theoretical yield of the adduct, based on Le Châtelier's principle.

Thermodynamic Characterization of Acetaldehydesodiumbisulfite Adduct Formation

The stability and formation of the acetaldehyde-bisulfite adduct are governed by key thermodynamic parameters. The reaction is characterized by an equilibrium constant (Keq), which quantifies the ratio of products to reactants at equilibrium. A larger Keq value indicates a more favorable reaction and a more stable adduct.

The equilibrium constant for the formation of the acetaldehyde-bisulfite adduct has been determined under various conditions. For the reaction RCHO + HSO₃⁻ ⇌ RCH(OH)SO₃⁻, the stability constant (K₁) for acetaldehyde was found to be approximately (6.90 ± 0.54) × 10⁵ M⁻¹ at 25°C and an ionic strength of 0.2 M. huji.ac.il Another study reported an equilibrium constant of approximately 1.2 × 10³ M⁻¹ at 25°C. A determination at a pH of 4.7 yielded a value of 6.3 x 10⁻⁵. union.edu The differences in these reported values can be attributed to variations in experimental conditions such as pH, ionic strength, and temperature.

The formation of the adduct is known to be pH-dependent. The adduct is generally stable in neutral to slightly acidic conditions (pH 6.5–7.5), while alkaline conditions (pH > 9) promote the reverse reaction, leading to the dissociation of the adduct back into acetaldehyde and bisulfite. Temperature also plays a significant role; lower temperatures (e.g., 4–10°C) favor the stability of the adduct.

The acid dissociation constant (pKa) of the α-hydroxyalkanesulfonate salt derived from acetaldehyde, CH₃CH(OH)SO₃⁻, was found to be 11.46 at 25°C, which is a measure of the acidity of the hydroxyl proton on the adduct. huji.ac.il Thermodynamic and kinetic properties of a series of aldehyde-bisulfite adducts have been shown to correlate with Taft's σ* parameter, indicating that electronic effects of the substituent group on the aldehyde influence the stability of the adduct. huji.ac.il

Table 2: Thermodynamic Parameters for Acetaldehyde-Bisulfite Adduct Formation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Equilibrium Constant (Keq) | (6.90 ± 0.54) × 10⁵ M⁻¹ | 25°C, μ = 0.2 M | huji.ac.il |

| Equilibrium Constant (Keq) | ~1.2 × 10³ M⁻¹ | 25°C | |

| Equilibrium Constant (K) | 6.3 x 10⁻⁵ | pH 4.7 | union.edu |

| pKa (of adduct's OH group) | 11.46 | 25°C, μ = 0 M | huji.ac.il |

Catalysis in this compound Chemistry

Investigation of Catalytic Effects on Reaction Rates and Selectivity

The reversible reaction between acetaldehyde and sodium bisulfite can be influenced by catalysts, which affect the rate at which equilibrium is achieved. The decomposition of the adduct, in particular, is readily catalyzed by both acids and bases.

Treating the acetaldehyde sodium bisulfite adduct with either a dilute acid or a base effectively reverses the reaction, regenerating the pure aldehyde. This process is central to the utility of bisulfite adducts in purification, as the solid adduct can be isolated and then decomposed to release the aldehyde. wikipedia.org

Base Catalysis : In the presence of a base (e.g., sodium carbonate or sodium hydroxide), the bisulfite ion (HSO₃⁻) is converted to the sulfite ion (SO₃²⁻). This perturbs the equilibrium and promotes the rapid decomposition of the adduct. quora.com

Acid Catalysis : The addition of a dilute acid (e.g., HCl or H₂SO₄) converts the bisulfite ion into sulfurous acid (H₂SO₃), which then decomposes into sulfur dioxide (SO₂) gas and water. quora.com The removal of the bisulfite ion from the equilibrium mixture drives the dissociation of the adduct to restore equilibrium, thereby releasing the free aldehyde.

While the primary focus is often on the catalyzed decomposition, the formation of the adduct is also subject to catalytic effects. The reaction involves the nucleophilic attack of a sulfur(IV) species on the carbonyl carbon. Studies on various aldehyde-bisulfite systems have shown that the sulfite ion (SO₃²⁻) is a significantly more potent nucleophile than the bisulfite ion (HSO₃⁻). This implies that conditions favoring the presence of SO₃²⁻ (i.e., higher pH) could, in principle, increase the rate of the forward reaction, although this is counteracted by the decreased stability of the adduct at high pH.

Role of Bisulfite Adduct Formation in Enzyme Mechanism Studies

The specific and reversible nature of bisulfite adduct formation with aldehydes has been exploited as a tool in biochemical and enzymatic studies. By forming a stable, non-volatile adduct with an aldehyde substrate or product, researchers can effectively trap and quantify these often-volatile compounds.

This technique is particularly valuable in studies of microbial metabolism and fermentation, where acetaldehyde is a key intermediate. For example, in yeast-based fermentations, acetaldehyde can be stripped from the fermenter and trapped in an aqueous sodium bisulfite solution, allowing for its quantification and achieving capture efficiencies of 80–94%.

Furthermore, bisulfite adducts of aldehyde-containing compounds are utilized in more direct investigations of enzyme mechanisms. In some instances, the adduct itself can be recognized as a substrate or an inhibitor by an enzyme. This interaction can provide insights into the active site geometry and the mechanism of the enzyme. The use of adducts of compounds like indole-3-acetaldehyde, a derivative of the plant hormone auxin, has been noted in enzymatic studies. Understanding whether an enzyme interacts with the free aldehyde, the bisulfite adduct, or both can be a critical, and sometimes overlooked, factor in interpreting the results of metabolic studies.

Compound Index

Applications in Advanced Organic Synthesis and Chemical Processes

Acetaldehyde (B116499) Trapping and Stabilization in Synthetic Transformations

A primary application of acetaldehydesodiumbisulfite is the effective trapping and stabilization of acetaldehyde. Free acetaldehyde is a volatile liquid (boiling point ~20°C) and is prone to rapid, often violent, polymerization. lookchem.com The formation of the stable, crystalline sodium 1-hydroxyethanesulfonate adduct circumvents these challenges, providing a safe and manageable way to handle and utilize acetaldehyde in synthetic chemistry. lookchem.com

In many synthetic procedures, the direct use of acetaldehyde is problematic due to its high reactivity and volatility. This compound functions as an excellent "aldehyde surrogate," providing a controlled, in-situ source of acetaldehyde for sensitive reactions. lookchem.comresearchgate.net The formation of the adduct is a reversible reaction, and the equilibrium can be shifted to release the free aldehyde under specific conditions, such as treatment with an acid or base. quora.com

This controlled release is particularly advantageous in reactions with highly reactive organometallic reagents, such as Grignard reagents. iitk.ac.in Instead of adding volatile acetaldehyde directly to the reaction, the stable bisulfite adduct can be used. The Grignard reagent can then react with the slowly released acetaldehyde, minimizing side reactions and the risk of polymerization. This method allows for more precise stoichiometric control and generally leads to cleaner reactions and higher yields of the desired alcohol product. quora.com Modern protocols have expanded on this, using the adducts for one-pot reductive aminations where an organic base liberates the aldehyde in situ for reaction with an amine. lookchem.comresearchgate.net

Table 1: Reaction Parameters for Acetaldehyde Sodium Bisulfite Formation

| Parameter | Condition | Rationale / Finding | Citation |

|---|---|---|---|

| pH | 6.5–7.0 | Maintained to prevent bisulfite decomposition. | |

| Temperature | 10–15°C | The reaction is exothermic; controlled cooling improves crystal formation and prevents adduct decomposition which occurs above 35°C. | |

| Reagent Ratio | 20–30% molar excess of sodium bisulfite | Critical to drive the reaction equilibrium towards the adduct, ensuring completion. Substoichiometric amounts can reduce yields significantly. | |

| Solvent | Aqueous solution | The reaction proceeds via nucleophilic attack of the bisulfite ion, followed by proton transfer stabilized by the aqueous medium. |

Prevention of Unwanted Acetaldehyde Polymerization

Acetaldehyde has a strong tendency to polymerize via aldol (B89426) condensation reactions, which can be catalyzed by trace amounts of acids or bases. lookchem.com This process can be difficult to control and leads to the formation of unwanted byproducts. google.com By converting acetaldehyde into its crystalline bisulfite adduct, this polymerization pathway is effectively blocked. nih.gov The adduct, sodium 1-hydroxyethanesulfonate, is a stable solid that can be stored and handled without the risk of spontaneous polymerization. lookchem.com This stability is crucial for both laboratory-scale synthesis and industrial applications where the purification of aldehydes is necessary. The formation of the adduct is a standard method for removing and purifying aldehydes from reaction mixtures. wikipedia.org

Facilitating Complex Organic Molecule Synthesis

The unique reactivity of this compound extends to its role in building more complex molecular architectures. It serves not only as a protected aldehyde but also as a precursor for various functional groups.

The very formation of this compound is a prime example of carbon-sulfur bond formation. The reaction mechanism involves the nucleophilic attack of the sulfur atom from the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of acetaldehyde. doubtnut.com This creates a new, stable C-S single bond, forming the α-hydroxysulfonic acid salt. wikipedia.org This fundamental reaction highlights the ability of the bisulfite moiety to readily form C-S bonds. While the adduct is often used to regenerate the aldehyde, the inherent α-hydroxysulfonate structure can itself be a useful functional group in further synthetic transformations.

This compound can be chemically transformed to generate other valuable sulfur-containing compounds. A key example is its oxidation to produce ethanesulfonic acid. Strong oxidizing agents, such as hydrogen peroxide, can convert the α-hydroxysulfonate into the corresponding sulfonic acid.

Ethanesulfonic acid and its derivatives have significant applications in material science:

Surfactants: Ethanesulfonic acid is a precursor to various surfactants. ontosight.ai The sulfonic acid group provides a highly polar, hydrophilic head, which, when attached to a hydrophobic tail, creates an amphiphilic molecule capable of reducing surface tension. ugr.es

Ion-Exchange Resins: Strongly acidic cation exchange resins are often based on polymers functionalized with sulfonic acid groups (-SO₃H). m-chemical.co.jpsigmaaldrich.com These resins are used extensively in water purification, softening, and various separation processes in the food and pharmaceutical industries. m-chemical.co.jpwikipedia.org Ethanesulfonic acid can serve as a monomer or functionalizing agent in the creation of such polymers.

While this compound itself is noted as a precursor for indole (B1671886) derivatives, a more widely documented application in this area involves the closely related adduct, indole-3-acetaldehyde sodium bisulfite. smolecule.comsigmaaldrich.com This compound serves as a critical, stabilized intermediate for the synthesis of various indole-based molecules used in biochemical and pharmaceutical research. chembk.com

Indole-3-acetaldehyde is an unstable aldehyde that is difficult to isolate and purify. Converting it to its bisulfite adduct provides a stable, crystalline solid that is easy to handle. chembk.com This adduct is a key reactant for preparing potential neurotransmitter analogs and for use in reactions like the Strecker synthesis to produce α-aminonitrile intermediates. sigmaaldrich.comchembk.com The bisulfite group stabilizes the aldehyde, preventing degradation and polymerization, and can act as a leaving group under certain conditions to facilitate further reactions. chembk.com

Table 2: Synthesis and Properties of Indole-3-acetaldehyde Sodium Bisulfite